molecular formula C10H8KNO6S B8088321 4-{[(2E)-3-Carboxyprop-2-enoyl]amino}benzenesulfonate (K+)

4-{[(2E)-3-Carboxyprop-2-enoyl]amino}benzenesulfonate (K+)

Cat. No.: B8088321
M. Wt: 309.34 g/mol
InChI Key: BECGVWUHMKVBCT-IPZCTEOASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2E)-3-Carboxyprop-2-enoyl]amino}benzenesulfonate (K+) is an organic compound that features a sulfonate group attached to a benzene ring, along with a carboxyprop-2-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2E)-3-Carboxyprop-2-enoyl]amino}benzenesulfonate (K+) typically involves the reaction of 4-aminobenzenesulfonic acid with a suitable carboxyprop-2-enoyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide to facilitate the formation of the potassium salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-{[(2E)-3-Carboxyprop-2-enoyl]amino}benzenesulfonate (K+) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

4-{[(2E)-3-Carboxyprop-2-enoyl]amino}benzenesulfonate (K+) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(2E)-3-Carboxyprop-2-enoyl]amino}benzenesulfonate (K+) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2E)-3-Carboxyprop-2-enoyl]amino}benzenesulfonate (K+) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

potassium;4-[[(E)-3-carboxyprop-2-enoyl]amino]benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S.K/c12-9(5-6-10(13)14)11-7-1-3-8(4-2-7)18(15,16)17;/h1-6H,(H,11,12)(H,13,14)(H,15,16,17);/q;+1/p-1/b6-5+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECGVWUHMKVBCT-IPZCTEOASA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8KNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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